1-Adamantyl isocyanate
CAS No.: 4411-25-0
Cat. No.: VC1989850
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4411-25-0 |
---|---|
Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | 1-isocyanatoadamantane |
Standard InChI | InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 |
Standard InChI Key | VBHCPGFCIQDXGZ-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)N=C=O |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)N=C=O |
Introduction
Chemical Identity and Structure
1-Adamantyl isocyanate (CAS No. 4411-25-0) is characterized by an isocyanate group (-N=C=O) attached to the adamantane cage structure at the 1-position. The compound has a molecular formula of C₁₁H₁₅NO with a molecular weight of 177.25 g/mol . The rigid adamantane cage provides steric hindrance and lipophilicity, while the isocyanate group contributes high reactivity toward nucleophiles.
Table 1.1: Chemical Identifiers of 1-Adamantyl Isocyanate
Parameter | Value |
---|---|
CAS Number | 4411-25-0 |
IUPAC Name | 1-isocyanatoadamantane |
Molecular Formula | C₁₁H₁₅NO |
Molecular Weight | 177.25 g/mol |
InChI Key | VBHCPGFCIQDXGZ-UHFFFAOYSA-N |
SMILES Notation | O=C=NC12CC3CC(CC(C3)C1)C2 |
Common synonyms include 1-isocyanatoadamantane, isocyanic acid 1-adamantyl ester, adamantyl isocyanate, and 1-isocyantoadamantane .
Physical Properties
1-Adamantyl isocyanate presents as a white powder with specific physical characteristics that determine its handling, storage requirements, and chemical behavior in various applications.
Table 2.1: Physical Properties of 1-Adamantyl Isocyanate
The compound requires specific storage conditions, typically under inert atmosphere (argon) to prevent degradation through reaction with atmospheric moisture or oxygen .
Synthesis Methods
Several synthetic routes have been established for preparing 1-adamantyl isocyanate, each with specific advantages depending on scale, available starting materials, and required purity.
Organometallic-Mediated Synthesis
A notable synthesis method involves the reaction of 1-adamantyl azide with chromium complexes. Research published in Organometallics demonstrated that 1-adamantyl azide (N₃Ad) reacts with [Cr(CO)₃Cp]₂ under argon atmosphere to produce 1-adamantyl isocyanate (OCNAd) and [Cr(CO)₂Cp]₂. This transformation proceeds through identifiable intermediates including ³Cr₂(CO)₅Cp₂ and an electron spin resonance active complex proposed to be - Cr(CO)₂(O═C═NAd)Cp .
Under a CO atmosphere, the system can achieve approximately five catalytic turnovers, demonstrating the potential for catalytic processes in the synthesis of this compound .
Curtius Rearrangement
The classical approach to synthesizing isocyanates involves the Curtius rearrangement, where an acyl azide undergoes thermal decomposition with nitrogen loss to form an isocyanate. For 1-adamantyl isocyanate, this typically begins with adamantane-1-carboxylic acid, which is converted to its acyl azide derivative before thermal rearrangement.
Applications and Uses
The unique structure and reactivity of 1-adamantyl isocyanate enable its application across multiple fields, particularly in synthetic organic chemistry, medicinal chemistry, and materials science.
Synthesis of Urea Derivatives
The high reactivity of the isocyanate functional group toward amines makes 1-adamantyl isocyanate an excellent reagent for preparing various urea derivatives with potential therapeutic applications:
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4-(3-adamantan-1-yl-ureido)butyric acid: Synthesized via reaction with 4-aminobutanoic acid in DMF
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12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA): A potent inhibitor of soluble epoxide hydrolase with applications in blood pressure regulation and vascular inflammation
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Adamantyl-phenylsulfonamide ureas: Compounds with various biological activities
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1-adamantan-1-yl-3-(hydroxyalkyl)ureas: Prepared through reaction with hydroxyalkylamines
Nanoparticle Functionalization
1-Adamantyl isocyanate plays a crucial role in materials science through the preparation of adamantyl-functionalized nanoparticles. The process typically employs thiol-isocyanate click reactions, where the isocyanate group reacts with thiol groups present on nanoparticle surfaces. This functionalization strategy allows researchers to tailor surface properties of nanoparticles, influencing factors such as biocompatibility, targeting specificity, and cellular uptake in biological applications .
Research published in Macromolecular Rapid Communications demonstrated the formation of stable nanoparticle vesicles through self-assembly of cyclodextrin- and adamantyl-modified silica particles. The adamantyl-functionalized nanoparticles were obtained from thiol-isocyanate reactions of thiol-modified nanoparticles with 1-adamantyl isocyanate .
Medicinal Chemistry Applications
Derivatives of 1-adamantyl isocyanate have shown significant potential in pharmaceutical research:
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Anti-tuberculosis agents: 1-adamantyl-3-heteroaryl ureas have demonstrated activity against tuberculosis strains, including drug-resistant variants
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Soluble epoxide hydrolase (sEH) inhibitors: 1,3-Disubstituted ureas derived from 1-adamantyl isocyanate have been extensively studied for their role in blood pressure regulation and anti-inflammatory effects
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Development of bioavailable derivatives with improved pharmacokinetic properties
Parameter | Classification/Information |
---|---|
GHS Symbol | GHS07, GHS08 |
Signal Word | Warning/Danger |
Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled |
H315: Causes skin irritation | |
H317: May cause an allergic skin reaction | |
H319: Causes serious eye irritation | |
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |
H335: May cause respiratory irritation | |
Risk Statements | 20/21/22-36/37/38 |
Safety Statements | 26-27-36/37/39 |
WGK Germany | 3 (Highly water endangering) |
Hazard Class | 6.1(b) |
Packing Group | III |
Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated |
---|---|---|---|---|---|
Sigma-Aldrich | 375063 | 97% | 5g | $133 | 2024-03-01 |
TCI Chemical | A1706 | >98.0% (GC) | 1g | $108 | 2024-03-01 |
TCI Chemical | A1706 | >98.0% (GC) | 5g | $394 | 2024-03-01 |
TRC | A220233 | Not specified | 250mg | $90 | 2021-12-16 |
AK Scientific | C367 | Not specified | 1g | $92 | 2021-12-16 |
Thermo Scientific | 314360010 | 98% | 1g | Varies | 2025-04-09 |
Thermo Scientific | 314360050 | 98% | 5g | $97.65 | 2025-01-01 |
Most suppliers package the compound in glass bottles under inert conditions to maintain stability during shipping and storage .
Research Applications and Recent Studies
1-Adamantyl isocyanate has been the subject of various research studies across multiple disciplines, highlighting its versatility and importance in chemical synthesis.
Organometallic Chemistry
A study published in Organometallics investigated the stoichiometric and catalytic conversion of 1-adamantyl azide to 1-adamantyl isocyanate using [Cr(CO)₃Cp]₂. The research identified key reaction intermediates and demonstrated the potential for catalytic processes. Additionally, the study explored the reaction of 1-adamantyl azide with Mo(CO)₃(PᵢPr₃)₂ to form Mo(κ²-ᵢPr₃P═NN═NAd)(CO)₃(PᵢPr₃), providing insights into organometallic chemistry involving adamantyl-containing substrates .
Medicinal Chemistry
Research in medicinal chemistry has established 1-adamantyl isocyanate as a crucial building block for developing therapeutic agents:
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Studies published in the Journal of Medicinal Chemistry demonstrated that 1,3-disubstituted ureas derived from 1-adamantyl isocyanate act as potent inhibitors of soluble epoxide hydrolase, with applications in blood pressure regulation and inflammation control
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Bioorganic & Medicinal Chemistry published research on 1-adamantyl-3-heteroaryl ureas showing promising anti-tuberculosis activity, including efficacy against drug-resistant strains
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Investigations into bioavailable derivatives of 12-(3-adamantan-1-yl-ureido)dodecanoic acid have revealed compounds with improved pharmacokinetic properties while maintaining inhibitory activity against soluble epoxide hydrolase
Materials Science
In materials science, 1-adamantyl isocyanate has contributed to advancements in nanoparticle engineering and supramolecular chemistry:
The formation of stable nanoparticle vesicles through self-assembly of cyclodextrin- and adamantyl-modified silica has been demonstrated. The adamantyl functionalization, achieved through thiol-isocyanate reactions with 1-adamantyl isocyanate, enables host-guest interactions that drive vesicle formation in aqueous solutions .
Future Perspectives
The continued exploration of 1-adamantyl isocyanate in various fields suggests several promising directions for future research and applications:
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Development of novel drug delivery systems incorporating adamantyl-functionalized nanoparticles
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Further optimization of adamantyl-based soluble epoxide hydrolase inhibitors for clinical applications
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Exploration of new catalytic systems for the efficient and selective synthesis of 1-adamantyl isocyanate and related compounds
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Investigation of additional bioactive derivatives with improved pharmacokinetic properties
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